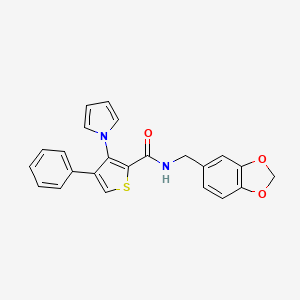

N-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a structurally complex small molecule featuring a thiophene core substituted with phenyl and pyrrole groups, linked to a 1,3-benzodioxol-5-ylmethyl moiety via a carboxamide bond. The compound’s structural confirmation likely employs single-crystal X-ray diffraction, a method widely used for analogous heterocyclic systems to verify configurations and substituent orientations .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c26-23(24-13-16-8-9-19-20(12-16)28-15-27-19)22-21(25-10-4-5-11-25)18(14-29-22)17-6-2-1-3-7-17/h1-12,14H,13,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCFZGFJRNJFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=CS3)C4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

- Molecular Formula : C19H18N2O3S

- Molecular Weight : 354.42 g/mol

- Key Functional Groups : Benzodioxole moiety, thiophene ring, and carboxamide group.

The presence of these functional groups is believed to contribute to the compound's biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : It has been suggested that the compound can interact with various receptors, influencing neurotransmission and cellular responses.

Anticancer Activity

Recent studies have indicated that this compound possesses notable anticancer properties. For instance, it has shown efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.0 | |

| HeLa (Cervical Cancer) | 15.0 |

The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate potential for development as an antimicrobial agent.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting a possible role in treating conditions like Alzheimer's disease.

Study on Anticancer Efficacy

In a controlled laboratory study, this compound was administered to MCF-7 breast cancer cells. Results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (p < 0.01). The study concluded that the compound could be a promising candidate for breast cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells.

Neuroprotective Study

A recent animal model study investigated the neuroprotective effects of the compound against induced oxidative stress in rats. The results showed that treatment with the compound significantly reduced markers of oxidative damage and improved cognitive function tests compared to control groups (p < 0.05). This suggests its potential application in neurodegenerative disease management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound’s thiophene core distinguishes it from analogs with benzofuran (e.g., N-(1,3-benzodioxol-5-yl)-3-methyl-1-benzofuran-2-carboxamide, ) or thiazole cores (e.g., the compound in ). Thiophene’s sulfur atom confers distinct electronic properties compared to benzofuran’s oxygen, influencing solubility and binding interactions in biological systems. Key substituent comparisons include:

Functional Group Impacts

- Pyrrole vs.

- Benzodioxolmethyl vs. Halogenated Aryl : The benzodioxolmethyl group enhances lipophilicity relative to chlorophenyl (), impacting membrane permeability.

- Thiophene vs. Thiazole : Thiophene’s lower electronegativity compared to thiazole () could reduce dipole moments, affecting crystallinity and solubility.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or physicochemical data for the target compound, structural comparisons suggest testable hypotheses:

- The pyrrole-thiophene scaffold may exhibit unique π-π stacking interactions in crystal packing .

- Substitution patterns (e.g., phenyl vs. pyridinyl-thiazol) could modulate metabolic stability, as seen in related thiophene derivatives .

Further studies should prioritize synthesizing the target compound using documented protocols and evaluating its properties against the compared analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.